N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features a benzodioxole moiety, a brominated benzene ring, and a tetraazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Bromination: The benzodioxole intermediate can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Tetraazole Group: The tetraazole ring can be synthesized via a cyclization reaction involving an azide and a nitrile precursor.
Amide Bond Formation: The final step involves coupling the brominated benzodioxole intermediate with the tetraazole derivative using standard amide bond formation techniques, such as using carbodiimide coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3), amines, or thiols can be used under appropriate conditions (e.g., heating, solvents like DMF or DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and tetraazole groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure with a chlorine atom instead of bromine.
N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets differently compared to chlorine or fluorine analogs.
Properties
Molecular Formula |
C16H12BrN5O3 |
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Molecular Weight |
402.20 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H12BrN5O3/c17-11-2-3-13(22-8-19-20-21-22)12(6-11)16(23)18-7-10-1-4-14-15(5-10)25-9-24-14/h1-6,8H,7,9H2,(H,18,23) |
InChI Key |
VCSANYLAOJCOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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